molecular formula C10H14N2O5S B2424882 1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 890169-54-7

1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B2424882
CAS No.: 890169-54-7
M. Wt: 274.29
InChI Key: WIHCNDLCRKFZTR-UHFFFAOYSA-N
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Description

The compound “1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The isoxazole ring in this compound is substituted with two methyl groups and a sulfonyl group . The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The pyrrolidine ring is substituted with a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through a 1,3-dipolar cycloaddition of nitrile oxides with alkynes . The pyrrolidine ring could potentially be formed through a variety of methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The isoxazole ring and the pyrrolidine ring would likely contribute significantly to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The isoxazole ring could potentially undergo reactions at the nitrogen or oxygen atoms, or at the carbon atoms adjacent to them . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms adjacent to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the carboxylic acid group could make the compound acidic, and the presence of the sulfonyl group could make it a good leaving group in certain reactions .

Scientific Research Applications

Novel Synthesis and Impurities in Pharmaceuticals

1-(3,5-Dimethyl-isoxazole-4-sulfonyl)-pyrrolidine-2-carboxylic acid may have relevance in the study of pharmaceuticals, particularly regarding the synthesis of omeprazole, a proton pump inhibitor. Research on the novel synthesis methods and pharmaceutical impurities associated with proton pump inhibitors could provide insights into the development of similar drugs, potentially implicating the role of the compound . This research may also involve understanding the impurities that may arise during the synthesis process and how they can be utilized for further studies (S. Saini et al., 2019).

Environmental Persistence and Bioaccumulation

Another potential application of this compound could be in the study of perfluorinated acids, including perfluorinated carboxylates and sulfonates. These substances are known for their environmental persistence and have been detected in various wildlife, raising concerns about bioaccumulation. Research in this domain often focuses on understanding the differences in partitioning behavior between perfluorinated acids and other persistent lipophilic compounds. This knowledge could be crucial in classifying the bioaccumulation potential of such compounds according to regulatory criteria (J. Conder et al., 2008).

Biodegradation and Environmental Fate

The compound might also be relevant in studies focusing on the biodegradation and environmental fate of polyfluoroalkyl chemicals. Research in this area typically involves examining microbial degradation pathways, half-lives of precursors, defluorination potential, and the identification of novel degradation intermediates and products. Understanding the environmental biodegradability of important precursors such as fluorotelomer-based compounds is crucial for evaluating their environmental impact (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Functional Chemical Groups in CNS Drug Synthesis

Exploration of functional chemical groups that can serve as lead molecules for the synthesis of compounds with Central Nervous System (CNS) activity is another potential research application. This includes studying heterocycles with heteroatoms such as nitrogen, sulfur, and oxygen, and their influence on the CNS ranging from depression to convulsion. Understanding the roles of these functional groups could inform the synthesis of novel CNS drugs (S. Saganuwan, 2017).

Understanding Biocatalyst Inhibition by Carboxylic Acids

The compound may be studied in the context of biocatalyst inhibition by carboxylic acids. Such acids can inhibit engineered microbes used for the fermentative production of biorenewable chemicals. Research focuses on understanding the mechanisms of this inhibition, which may involve damage to the cell membrane and a decrease in microbial internal pH. Identifying strategies to increase microbial robustness against such inhibitors is crucial for improving industrial biocatalyst performance (L. Jarboe et al., 2013).

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how it interacts with biological molecules, which could be influenced by its structure and the functional groups it contains .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is acidic due to the presence of the carboxylic acid group, it could potentially cause burns or other injuries if not handled properly .

Future Directions

The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. It could potentially be used in the development of new materials or pharmaceuticals, depending on its properties and how it interacts with other molecules .

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-5-3-4-8(12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHCNDLCRKFZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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